Home > Products > Screening Compounds P128072 > Ondansetron, (3R)-
Ondansetron, (3R)- - 99614-60-5

Ondansetron, (3R)-

Catalog Number: EVT-3201325
CAS Number: 99614-60-5
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ondansetron is derived from the class of compounds known as carbazoles. Its chemical formula is C18H19N3O, and it is often encountered in its hydrochloride salt form (Ondansetron hydrochloride). The compound was first synthesized in the late 1980s and has since become a standard treatment in oncology and postoperative care due to its efficacy in controlling nausea and vomiting.

Synthesis Analysis

Methods of Synthesis

Recent advancements in the synthesis of ondansetron have focused on optimizing processes for higher yields and efficiency. A notable approach involves a multi-platform synthesis that combines continuous flow chemistry with traditional batch processes. Key steps include:

  1. Condensation Reaction: The synthesis begins with the condensation of N-methylaniline with 1,3-cyclohexanedione to form an enaminone intermediate.
  2. Mannich Reaction: This intermediate undergoes a Mannich reaction with formaldehyde and a secondary amine to yield a key precursor.
  3. Oxidative Cyclization: The precursor is then subjected to oxidative cyclization to form the core structure of ondansetron.
  4. Final Substitution: The final step involves substitution with 2-methylimidazole to complete the synthesis.
Molecular Structure Analysis

Structure Details

The molecular structure of ondansetron features a complex arrangement that includes:

  • Core Structure: A tetrahydrocarbazole moiety which is pivotal for its biological activity.
  • Functional Groups: The presence of a hydroxyl group, a carbonyl group, and an imidazole ring contributes to its pharmacological properties.

Using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, researchers have characterized various polymorphs of ondansetron, revealing insights into its solid-state properties and stability under different conditions .

Relevant Data

  • Molecular Weight: Approximately 293.36 g/mol.
  • Melting Point: Reported around 232°C .
Chemical Reactions Analysis

Reactions Involving Ondansetron

Ondansetron can participate in various chemical reactions:

  1. Hydrolysis: In aqueous environments, ondansetron can undergo hydrolysis, particularly when exposed to extreme pH conditions.
  2. Degradation: Thermal degradation studies indicate that ondansetron may decompose at elevated temperatures, affecting its stability.
  3. Polymorphic Transitions: Different polymorphic forms can be generated through changes in solvent or temperature during crystallization processes .

These reactions are crucial for understanding its formulation stability and bioavailability.

Mechanism of Action

Detailed Mechanism

Ondansetron exerts its antiemetic effects primarily through antagonism of the serotonin 5-HT3 receptors located in both the central nervous system (particularly the area postrema) and peripheral nervous system (enteric neurons).

  1. Receptor Binding: By binding to these receptors, ondansetron prevents serotonin from eliciting its emetic response.
  2. Signal Modulation: This blockade reduces the transmission of nausea signals to the vomiting center in the brain.

Research indicates that ondansetron's selectivity for 5-HT3 receptors over other serotonin receptors contributes significantly to its therapeutic profile .

Physical and Chemical Properties Analysis

Analytical Techniques

Differential scanning calorimetry and infrared spectrophotometry have been employed to analyze thermal properties and functional groups within ondansetron .

Applications

Scientific Applications

Ondansetron's primary application lies in its role as an antiemetic agent for:

  • Chemotherapy-Induced Nausea and Vomiting: It is widely used in oncology settings to manage adverse effects associated with cancer treatments.
  • Postoperative Nausea and Vomiting: It helps reduce nausea following surgical procedures.
  • Radiation Therapy: Ondansetron is also effective in preventing nausea induced by radiation therapy.

Additionally, ongoing research explores new formulations such as orally disintegrating tablets and mucoadhesive systems that enhance patient compliance and drug delivery efficiency .

Introduction to (3R)-Ondansetron: Discovery and Research Significance

Historical Development as a Selective Serotonin Receptor Antagonist

The development of ondansetron originated in the early 1980s at Glaxo Laboratories (now GSK), driven by the need for antiemetics devoid of the debilitating extrapyramidal side effects associated with dopamine D₂ antagonists like metoclopramide. Building on John Fozard's pioneering work confirming metoclopramide's weak 5-HT₃ antagonism, researchers sought highly selective agents [4] [7]. Ondansetron (GR38032) emerged from systematic carbazole derivative optimization, with its first synthesis reported in 1983 [5]. Key milestones include:

  • 1987: Preclinical validation demonstrated potent inhibition of cisplatin-induced emesis in animal models via selective 5-HT₃ receptor blockade, distinct from interactions with dopamine, histamine, or muscarinic receptors [1] [6].
  • 1991: FDA approval of racemic ondansetron hydrochloride (Zofran®) as the first selective 5-HT₃ antagonist for chemotherapy-induced nausea and vomiting (CINV), marking a therapeutic breakthrough [5] [10].
  • Stereochemical Recognition: Subsequent research identified the (3R)-enantiomer as the high-affinity binder. The racemic mixture (containing both (3R)- and (3S)- isomers) was initially used clinically, but the (3R)-configuration was later established as essential for optimal 5-HT₃ receptor engagement and antiemetic efficacy [9].

The rationale for ondansetron’s design stemmed from the "cholinergic hypothesis" of emesis, specifically targeting serotonin's role released from enterochromaffin cells post-chemotherapy. Its selectivity minimized sedation and dystonia seen with earlier antiemetics, solidifying its role as a first-generation 5-HT₃ antagonist [1] [7].

Table 1: Historical Timeline of Key (3R)-Ondansetron Milestones

YearEventSignificance
1983Initial synthesis of ondansetron (GR38032)First selective 5-HT₃ antagonist candidate identified
1987Preclinical proof of concept in emesis modelsEstablished mechanism: 5-HT₃ blockade inhibiting vagal afferent signaling
1991FDA approval of racemic ondansetronFirst-in-class selective 5-HT₃ antagonist for CINV
1990sIdentification of (3R)-enantiomer as pharmacophoreRevealed stereochemical basis for receptor affinity; informed later chiral drug design

Structural Characterization and Stereochemical Implications of the (3R) Isomer

(3R)-Ondansetron, chemically designated as (3R)-1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one, possesses a complex molecular architecture centered on a tetrahydrocarbazolone core with critical chiral functionality at the 3-position [2] [3] [9]. Key structural features include:

  • Core Structure: A carbazolone scaffold providing rigidity and planar aromatic character facilitating hydrophobic interactions within the receptor pocket.
  • Chiral Center: The carbon at position 3 bears the imidazole-methyl substituent. The R-configuration at this center positions the basic imidazole nitrogen optimally for critical hydrogen bonding and/or ionic interactions within the 5-HT₃ receptor binding pocket [9].
  • Pharmacophoric Elements:
  • Aromatic System: Carbazolone ring (hydrophobic/π-π stacking).
  • Linking Carbonyl: Hydrogen-bond acceptor capability.
  • Basic Nitrogen: Protonated imidazole N (ionic interaction with receptor aspartate/glutamate). Distances between these elements align with Hibert's pharmacophore model for 5-HT₃ antagonism [4] [8].

Stereochemistry profoundly impacts function:

  • Receptor Affinity: The (3R)-enantiomer exhibits significantly higher binding affinity (Ki ~1.6 nM) for the 5-HT₃ receptor compared to the (3S)-enantiomer due to optimal spatial orientation of the imidazolium group for receptor complementarity [9]. Molecular docking confirms stronger interaction energies and more stable binding poses for (3R)- versus (3S)-ondansetron [8].
  • Solid-State Behavior: Ondansetron salts (HCl, HBr, HI) typically crystallize as dihydrates. Single-crystal X-ray diffraction reveals isomorphism between hydrochloride and hydrobromide dihydrates, featuring similar H-bonding networks involving water molecules, the carbonyl oxygen, and the protonated imidazole. Notably, dehydration pathways differ between salts, with HCl uniquely forming a hemihydrate intermediate, highlighting how counterions influence solid-state properties despite shared stereochemistry [9].

Table 2: Key Structural and Stereochemical Properties of (3R)-Ondansetron

PropertyDescriptionFunctional Implication
Chemical FormulaC₁₈H₁₉N₃O (Free base)Molecular weight: 293.37 g/mol
Chiral CenterC3 position of tetrahydrocarbazole ring(R)-configuration essential for high-affinity 5-HT₃ binding
Key Pharmacophores1. Aromatic carbazolone ring2. Carbonyl linker (H-bond acceptor)3. Basic N-methylimidazole (cationic)Complies with Hibert model; enables ionic/H-bonding and hydrophobic receptor interactions
Common Salt FormsHydrochloride dihydrate (most prevalent), Hydrobromide dihydrate, HydroiodideInfluences crystallinity, stability, hydration/dehydration behavior
Dehydration BehaviorHCl salt: Dihydrate → Hemihydrate → AnhydrateHBr salt: Dihydrate → Anhydrate (no hemihydrate)Counterion affects solid-state transition kinetics and crystal structure

Position Within the 5-HT₃ Receptor Antagonist Class: Comparative Pharmacophore Analysis

(3R)-Ondansetron is classified as a first-generation, competitive 5-HT₃ receptor antagonist. Its pharmacophore serves as the archetype for subsequent agents, though distinct structural and affinity differences exist within the class [1] [4] [6].

  • Generation Classification & Core Structures:
  • First-Generation: Characterized by simpler bicyclic or tricyclic systems linked to a basic amine. Includes:
  • Ondansetron: Carbazole derivative.
  • Granisetron: Indazole derivative.
  • Tropisetron: Indole derivative.
  • Second-Generation: Features modified cores with enhanced receptor affinity and/or prolonged binding kinetics. Palonosetron (approved 2003), an isoquinoline derivative, exemplifies this with ~100-fold higher affinity and significantly longer half-life (40 h vs. 4-9 h for first-gen) due to rigid tricyclic structure and unique interactions [1] [6].

  • Pharmacophore Evolution & Key Differences:While sharing core elements (aromatic ring, linker, basic center), variations critically impact pharmacology:

  • Aromatic System: Ondansetron (carbazole) vs. Granisetron (indazole) vs. Palonosetron (fused isoquinoline). Palonosetron's larger, rigid hydrophobic system enhances van der Waals contacts and binding pocket occupancy [6] [7].
  • Linker Group: Ondansetron uses a carbonyl linker; others employ esters (tropisetron) or incorporate the linker into a ring (palonosetron). Ondansetron's carbonyl acts as a strong H-bond acceptor.
  • Basic Center: Primarily methylimidazole (ondansetron), methylazabicyclo (granisetron), or quinuclidine (palonosetron). pKa and steric bulk influence ionic bond strength and receptor residency time. Palonosetron's quinuclidine forms stronger, longer-lasting interactions [1].
  • Affinity & Kinetics: Ondansetron (Moderate affinity, Kd ~15-30 nM; t½ ~3.9h) contrasts sharply with Palonosetron (High affinity, Kd ~0.1 nM; t½ ~40h). Ramosetron (not US-approved), a benzimidazole, possesses even higher affinity than palonosetron [6] [7].

  • Receptor Subunit Specificity:5-HT₃ receptors are pentameric ligand-gated ion channels (homomeric 5-HT₃A or heteromeric e.g., 5-HT₃A/B). Ondansetron and granisetron bind non-selectively to all subtypes. Palonosetron exhibits high selectivity for homomeric 5-HT₃A receptors, potentially contributing to its superior efficacy against delayed CINV. Ondansetron also shows weak antagonism at 5-HT₄, α₁-adrenergic, and µ-opioid receptors, unlike the high specificity of granisetron and palonosetron [7] [8].

Table 3: Comparative Pharmacophore Analysis of Select 5-HT₃ Receptor Antagonists

Antagonist (Generation)Core StructureAromatic SystemBasic GroupBinding Affinity (Kd / Ki nM)Half-Life (h)Subunit Specificity
(3R)-Ondansetron (1st)Carbazole derivativeCarbazoloneN-methylimidazole15 - 30 [1] [7]3.9 [1]Broad (5-HT₃A/B/C/D/E); Weak 5-HT₄, α₁, µ [7]
Granisetron (1st)Indazole derivativeIndazoleN-methylazabicyclo?0.3 - 6 [1] [6]9 - 11.6 [6]Broad
Tropisetron (1st)Indole derivativeIndoleTropine ester~15 [6]5.6 [6]Broad
Palonosetron (2nd)Isoquinoline derivativeFused isoquinolineQuinuclidine~0.1 [1] [6]40 [1]Preferential Homomeric (5-HT₃A)
Ramosetron (2nd)Benzimidazole derivativeBenzimidazole?Highest (~0.05)* [6]5.8 [6]High affinity

(Higher than palonosetron based on animal models [6])*

(3R)-Ondansetron's enduring significance lies not only in its historical role as the first highly selective 5-HT₃ antagonist but also as the structural template that enabled the rational design of improved congeners like palonosetron. Its well-defined stereochemistry and pharmacophore continue to inform drug discovery targeting ligand-gated ion channels.

Properties

CAS Number

99614-60-5

Product Name

Ondansetron, (3R)-

IUPAC Name

(3R)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/t13-/m1/s1

InChI Key

FELGMEQIXOGIFQ-CYBMUJFWSA-N

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C

Isomeric SMILES

CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.